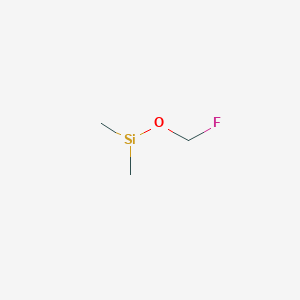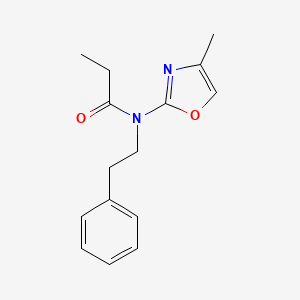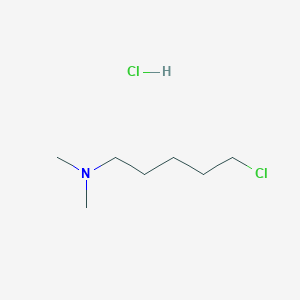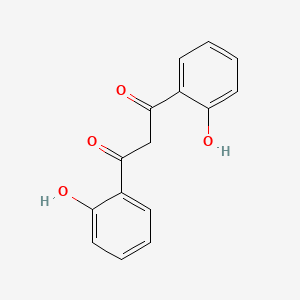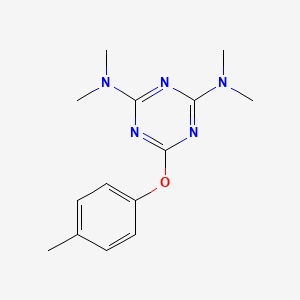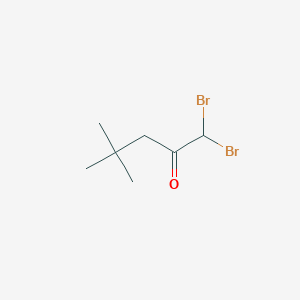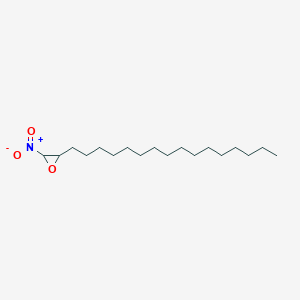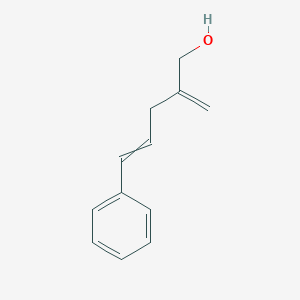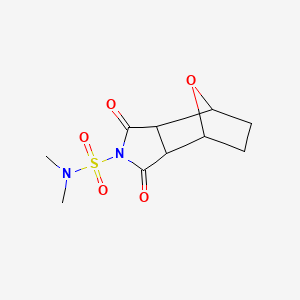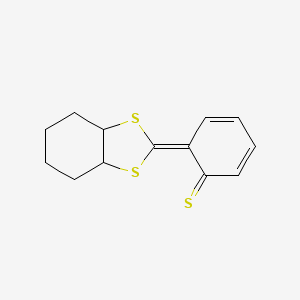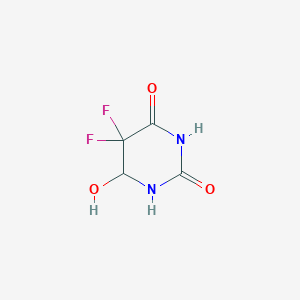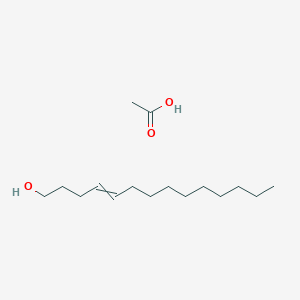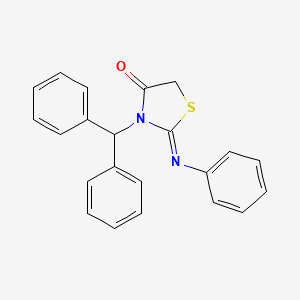
(2Z)-3-(Diphenylmethyl)-2-(phenylimino)-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z)-3-(Diphenylmethyl)-2-(phenylimino)-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(Diphenylmethyl)-2-(phenylimino)-1,3-thiazolidin-4-one typically involves the reaction of diphenylmethane, phenyl isothiocyanate, and an appropriate aldehyde or ketone under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as ethanol or methanol. The reaction mixture is heated under reflux for several hours to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
化学反应分析
Types of Reactions
(2Z)-3-(Diphenylmethyl)-2-(phenylimino)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl or thiazolidinone moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidine derivatives.
科学研究应用
Chemistry
In chemistry, (2Z)-3-(Diphenylmethyl)-2-(phenylimino)-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
The compound has potential applications in biological research due to its structural similarity to biologically active thiazolidinones. It may be studied for its antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of (2Z)-3-(Diphenylmethyl)-2-(phenylimino)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways.
相似化合物的比较
Similar Compounds
Thiazolidin-2,4-dione: Known for its antidiabetic properties.
Thiazolidine: A precursor to various biologically active compounds.
2-Iminothiazolidin-4-one: Exhibits antimicrobial activity.
Uniqueness
(2Z)-3-(Diphenylmethyl)-2-(phenylimino)-1,3-thiazolidin-4-one is unique due to its specific structural features, such as the diphenylmethyl and phenylimino groups. These features may confer distinct biological activities and chemical reactivity compared to other thiazolidinones.
属性
CAS 编号 |
52800-05-2 |
|---|---|
分子式 |
C22H18N2OS |
分子量 |
358.5 g/mol |
IUPAC 名称 |
3-benzhydryl-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H18N2OS/c25-20-16-26-22(23-19-14-8-3-9-15-19)24(20)21(17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-15,21H,16H2 |
InChI 键 |
HHOURTVWTCSTOS-UHFFFAOYSA-N |
规范 SMILES |
C1C(=O)N(C(=NC2=CC=CC=C2)S1)C(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


